2-Ethoxy-3-fluorophenol
Overview
Description
2-Ethoxy-3-fluorophenol is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . It is a phenolic compound characterized by the presence of an ethoxy group and a fluorine atom attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-3-fluorophenol can be synthesized through several laboratory methods. One common method involves the reaction of 3-fluorophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with an ethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing by-products and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Ethoxy-3-fluorophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. The ethoxy and fluorine groups may influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorophenol: Lacks the ethoxy group, affecting its reactivity and applications.
2-Methoxy-3-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-fluorophenol is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-ethoxy-3-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUCAJXBWZNSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313830 | |
Record name | 2-Ethoxy-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909302-85-8 | |
Record name | 2-Ethoxy-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909302-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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